molecular formula C19H22N2O2 B11308846 1-(3,5-dimethylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol

1-(3,5-dimethylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol

Cat. No.: B11308846
M. Wt: 310.4 g/mol
InChI Key: XYPLAYBOVGLMRV-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its complex molecular structure, which includes a benzodiazole ring and a phenoxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol typically involves multiple steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where 3,5-dimethylphenol reacts with an appropriate halide.

    Linking the Two Moieties: The final step involves the coupling of the benzodiazole ring with the phenoxy group through a propanol linker, often using a base-catalyzed reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy and benzodiazole groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3,5-Dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

    1-(3,5-Dimethylphenoxy)-3-(1H-1,3-benzodiazol-1-yl)propan-2-ol: Lacks the methyl group on the benzodiazole ring.

    1-(3,5-Dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)ethanol: Has an ethanol linker instead of propanol.

Uniqueness: 1-(3,5-Dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

1-(3,5-dimethylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C19H22N2O2/c1-13-8-14(2)10-17(9-13)23-12-16(22)11-21-15(3)20-18-6-4-5-7-19(18)21/h4-10,16,22H,11-12H2,1-3H3

InChI Key

XYPLAYBOVGLMRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN2C(=NC3=CC=CC=C32)C)O)C

Origin of Product

United States

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